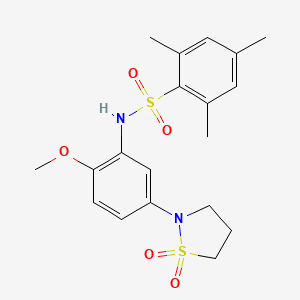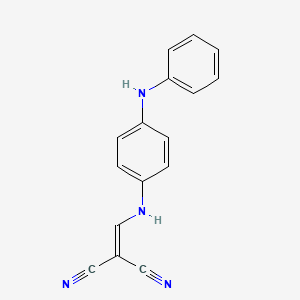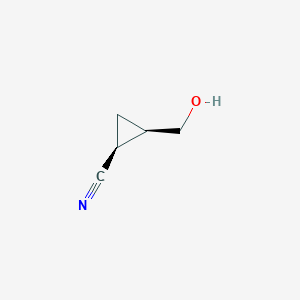![molecular formula C25H20ClN3O B2891395 1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-33-2](/img/structure/B2891395.png)
1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20ClN3O and its molecular weight is 413.91. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Microwave Assisted Synthesis : Pyrazolo[3,4-b]quinolines, closely related to the specified compound, have been synthesized using microwave irradiation, which offers enhanced reaction rates and improved yields compared to conventional methods. This technique could potentially apply to the synthesis of the specified compound, providing an efficient route for its preparation (Mogilaiah et al., 2003).
Structural Characterization : The detailed structural and supramolecular analysis of pyrazolo[3,4-b]quinoline derivatives shows a range of interactions, including hydrogen bonding and π-π stacking, which contribute to their stability and potential for forming crystalline structures. These characteristics are essential for understanding the physicochemical properties of the specified compound (Kumara et al., 2016).
Potential Applications
Antimicrobial and Antiviral Activities : Some pyrazolo[3,4-b]quinoline derivatives have shown antimicrobial and antiviral activities, suggesting that the specified compound may also possess similar biological properties. This potential makes it a candidate for further exploration in pharmaceutical applications (Kumara et al., 2016).
Anti-microbial Properties : Quinolinyl chalcones containing a pyrazole group, similar in structure to the specified compound, have demonstrated promising anti-microbial properties against various bacterial and fungal strains. This suggests potential applications of the specified compound in developing new antimicrobial agents (Prasath et al., 2015).
Corrosion Inhibition : Quinoxaline-based compounds, structurally related to pyrazoloquinolines, have been tested as corrosion inhibitors for mild steel in acidic environments. The specified compound could potentially serve as a corrosion inhibitor, offering protection to metal surfaces in industrial applications (Olasunkanmi et al., 2019).
Organic Light-Emitting Diodes (OLEDs) : Pyrazoloquinolines with various substituents have been used as emitting materials in OLEDs, demonstrating the potential of such compounds in electronic and photonic applications. The specific properties of the mentioned compound could be explored in this context to develop new materials for OLED technology (T. et al., 2001).
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O/c1-15-4-11-23-20(12-15)25-21(14-27-23)24(17-6-9-19(30-3)10-7-17)28-29(25)18-8-5-16(2)22(26)13-18/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBICMIWWJRMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)Cl)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

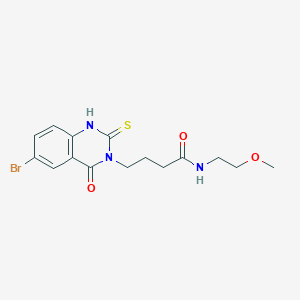
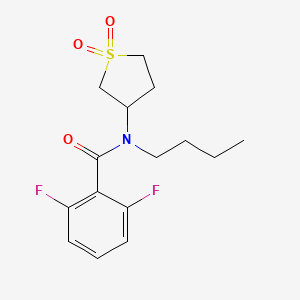
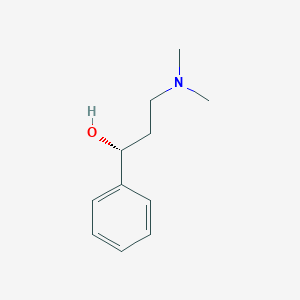

![3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2891318.png)
![tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2891320.png)
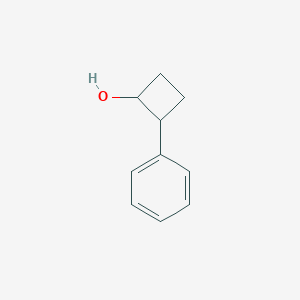

![7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2891326.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2891327.png)
